molecular formula C22H23N3O2 B2817555 2-(1H-indol-1-yl)-1-[3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one CAS No. 2109462-04-4

2-(1H-indol-1-yl)-1-[3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one

Cat. No.: B2817555
CAS No.: 2109462-04-4
M. Wt: 361.445
InChI Key: QHULIZHXZGHXQR-UHFFFAOYSA-N
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Description

2-(1H-indol-1-yl)-1-[3-(pyridin-2-yloxy)-8-azabicyclo[321]octan-8-yl]ethan-1-one is a complex organic compound that features an indole group, a pyridine moiety, and a bicyclic octane structure

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology

The compound may exhibit biological activity, making it a candidate for drug development. Its interactions with biological targets can be studied to understand its potential therapeutic effects.

Medicine

Potential applications in medicine include its use as a lead compound for developing new pharmaceuticals. Its structure suggests it could interact with various biological pathways.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-1-yl)-1-[3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one typically involves multi-step organic reactions. The indole group can be introduced through Fischer indole synthesis, while the pyridine moiety can be incorporated via nucleophilic substitution reactions. The bicyclic octane structure is often synthesized through cyclization reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and pyridine moieties.

    Reduction: Reduction reactions may target the carbonyl group in the ethanone moiety.

    Substitution: The indole and pyridine rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Mechanism of Action

The mechanism of action of 2-(1H-indol-1-yl)-1-[3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one would depend on its specific interactions with molecular targets. These could include binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-indol-1-yl)ethanone: A simpler analog with only the indole and ethanone moieties.

    1-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane: A compound featuring the pyridine and bicyclic octane structures.

Uniqueness

The uniqueness of 2-(1H-indol-1-yl)-1-[3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one lies in its combination of three distinct structural motifs, which may confer unique chemical and biological properties.

Properties

IUPAC Name

2-indol-1-yl-1-(3-pyridin-2-yloxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2/c26-22(15-24-12-10-16-5-1-2-6-20(16)24)25-17-8-9-18(25)14-19(13-17)27-21-7-3-4-11-23-21/h1-7,10-12,17-19H,8-9,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHULIZHXZGHXQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)CN3C=CC4=CC=CC=C43)OC5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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